5-Bromo-2-(cyclopropylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(cyclopropylmethoxy)benzamide: is an organic compound with the molecular formula C14H16BrNO2 . It is characterized by the presence of a bromine atom at the 5th position and a cyclopropylmethoxy group at the 2nd position on a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as sulfuric acid . The reaction conditions are carefully controlled to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(cyclopropylmethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In organic synthesis, 5-Bromo-2-(cyclopropylmethoxy)benzamide serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity makes it useful in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 5-Bromo-2-methoxybenzamide
- 5-Bromo-2-(cyclopropylmethoxy)pyridine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness: 5-Bromo-2-(cyclopropylmethoxy)benzamide is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMXXLSFWKPBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Br)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.